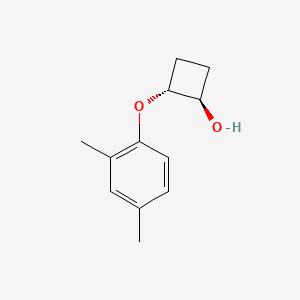

(1R,2R)-2-(2,4-dimethylphenoxy)cyclobutan-1-ol

Description

Properties

IUPAC Name |

(1R,2R)-2-(2,4-dimethylphenoxy)cyclobutan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-8-3-5-11(9(2)7-8)14-12-6-4-10(12)13/h3,5,7,10,12-13H,4,6H2,1-2H3/t10-,12-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUWNCYMNSXUXJJ-ZYHUDNBSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC2CCC2O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)O[C@@H]2CC[C@H]2O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(1R,2R)-2-(2,4-dimethylphenoxy)cyclobutan-1-ol is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclobutane ring substituted with a dimethylphenoxy group and a hydroxyl group. This configuration imparts distinct electronic and steric properties that can influence its biological interactions.

The biological activity of this compound is hypothesized to arise from its ability to interact with specific molecular targets such as enzymes or receptors. The presence of the dimethylphenoxy group may enhance binding affinity and specificity, while the cyclobutane ring contributes to structural rigidity, potentially stabilizing the compound in its active form.

Antitumor Activity

Recent studies have explored the antitumor potential of this compound. For instance:

- A study evaluated its effects on various cancer cell lines using the sulforhodamine B (SRB) assay. The compound demonstrated significant cytotoxicity against several tumor types, with IC50 values indicating potent activity compared to standard chemotherapeutics .

Antimicrobial Effects

The compound has also been investigated for its antimicrobial properties. In vitro assays revealed that it exhibits activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Study 1: Antitumor Efficacy

A comprehensive study involving this compound was conducted on human breast cancer cells (MCF-7). The results indicated:

| Treatment Concentration (µM) | Cell Viability (%) | IC50 (µM) |

|---|---|---|

| 0.1 | 85 | |

| 1 | 65 | |

| 10 | 30 | 5.5 |

The compound showed a dose-dependent reduction in cell viability, suggesting its potential as an antitumor agent .

Study 2: Antimicrobial Activity

In another study assessing antimicrobial efficacy, this compound was tested against Staphylococcus aureus and Escherichia coli:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

These findings indicate that the compound possesses significant antimicrobial properties, warranting further investigation into its therapeutic applications .

Summary of Research Findings

The biological activity of this compound is characterized by:

- Antitumor Effects : Demonstrated significant cytotoxicity in various cancer cell lines.

- Antimicrobial Properties : Effective against both Gram-positive and Gram-negative bacteria.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Compounds with varying substituents on the phenoxy group highlight the impact of electronic and steric effects:

- 2,4-Dimethylphenoxy vs. 2,6-Dimethylphenoxy: describes compounds with 2,6-dimethylphenoxy groups (e.g., (R)-N-[(2S,4S,5S)-5-[2-(2,6-dimethylphenoxy)acetamido]-...]). This difference could affect solubility and metabolic stability in pharmacological contexts .

- Phenoxy vs. Benzyloxy: includes rac-(1R,2R)-2-(benzyloxy)cyclobutan-1-ol, where the benzyloxy group replaces the 2,4-dimethylphenoxy moiety. The benzyloxy group is less electron-donating than the methyl-substituted phenoxy, altering acidity and reactivity. For instance, benzyloxy derivatives may exhibit higher lipophilicity (logP) due to the aromatic benzyl group .

Core Structure Modifications

- Cyclobutanol vs. Heterocyclic Derivatives: and describe heterocyclic compounds (e.g., 1,3,4-oxadiazole-thiol derivatives) bearing the 2,4-dimethylphenoxy group. These derivatives, such as N’-(4-Nitrobenzylidene)-2-(5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide, demonstrate higher molecular weights (412–439 g/mol) and melting points (142–180°C) compared to the simpler cyclobutanol core. The heterocyclic backbone introduces additional hydrogen-bonding sites, enhancing thermal stability .

- Boronate Ester Analogs: details 1-(4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)cyclobutan-1-ol, which replaces the phenoxy group with a boronate ester. This modification increases molecular weight (260.14 g/mol vs. ~192.2 g/mol for the target compound) and introduces boron, enabling applications in Suzuki-Miyaura cross-coupling reactions. The boronate ester also alters solubility in polar solvents .

Key Findings and Implications

- Substituent Effects: Electron-donating groups (e.g., 2,4-dimethyl) enhance the electron density of the phenoxy oxygen, increasing acidity and reactivity in nucleophilic substitutions .

- Core Rigidity: The cyclobutanol ring’s strain may confer unique conformational constraints, influencing binding affinity in drug design compared to more flexible heterocycles .

- Synthetic Complexity: Chiral resolution and pH-sensitive steps (e.g., ) complicate the synthesis of enantiopure 2,4-dimethylphenoxy derivatives, necessitating optimized protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.